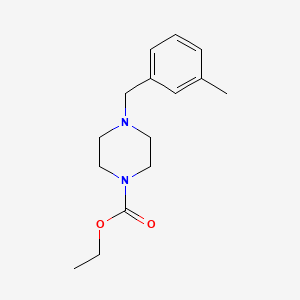
6-(4-morpholinyl)phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-morpholinyl)phenanthridine, also known as MMP, is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. This compound has been studied extensively for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 6-(4-morpholinyl)phenanthridine is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. 6-(4-morpholinyl)phenanthridine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-(4-morpholinyl)phenanthridine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-(4-morpholinyl)phenanthridine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 6-(4-morpholinyl)phenanthridine has been shown to have neuroprotective effects, and has been shown to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-morpholinyl)phenanthridine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable, and can be stored for long periods of time. However, one limitation of using 6-(4-morpholinyl)phenanthridine in lab experiments is that it can be toxic to cells at high concentrations. Therefore, careful dosing and experimentation is required to ensure that 6-(4-morpholinyl)phenanthridine is used safely and effectively.
Direcciones Futuras
There are several future directions for research on 6-(4-morpholinyl)phenanthridine. One area of research is the development of more potent and selective 6-(4-morpholinyl)phenanthridine inhibitors for use in cancer treatment. Another area of research is the investigation of the neuroprotective effects of 6-(4-morpholinyl)phenanthridine, and its potential use in treating neurological diseases. Finally, the potential use of 6-(4-morpholinyl)phenanthridine as a diagnostic tool for cancer detection is also an area of interest for future research.
Conclusion:
In conclusion, 6-(4-morpholinyl)phenanthridine is a synthetic compound that has been extensively studied for its potential therapeutic applications in treating various diseases. Its anti-cancer and neuroprotective properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, careful dosing and experimentation can ensure its safe and effective use. Future research on 6-(4-morpholinyl)phenanthridine will continue to explore its potential as a therapeutic agent for treating cancer and neurological diseases.
Métodos De Síntesis
The synthesis of 6-(4-morpholinyl)phenanthridine involves the reaction of 4-morpholinylphenanthridine with various reagents. The most commonly used method involves the reaction of 4-morpholinylphenanthridine with acetic anhydride in the presence of sulfuric acid. This reaction yields 6-(4-morpholinyl)phenanthridine as a white crystalline solid.
Aplicaciones Científicas De Investigación
6-(4-morpholinyl)phenanthridine has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have anti-cancer properties, and has been studied for its potential use in treating breast cancer, lung cancer, and colon cancer. 6-(4-morpholinyl)phenanthridine has also been studied for its potential use in treating neurological diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-phenanthridin-6-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-7-15-13(5-1)14-6-3-4-8-16(14)18-17(15)19-9-11-20-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUYWVFBFIUJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol](/img/structure/B5867390.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5867392.png)
![5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5867396.png)




![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)

![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)

![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)